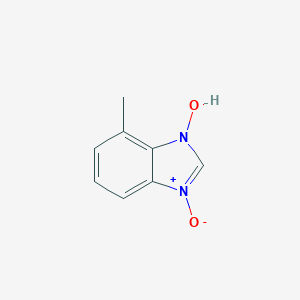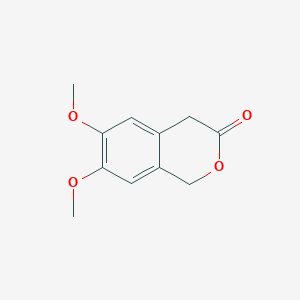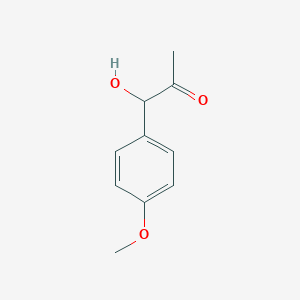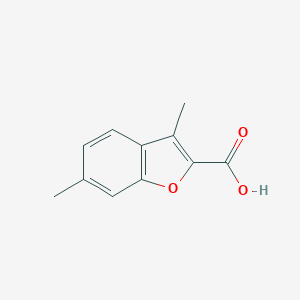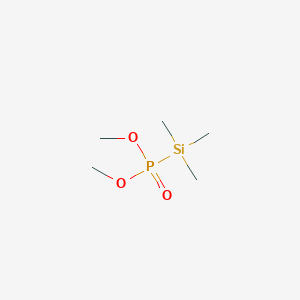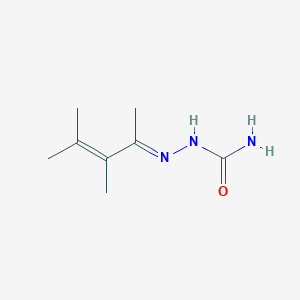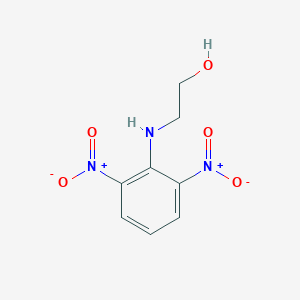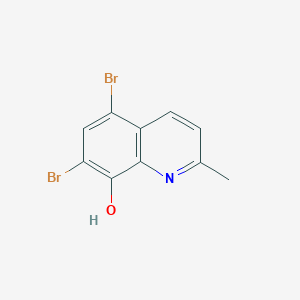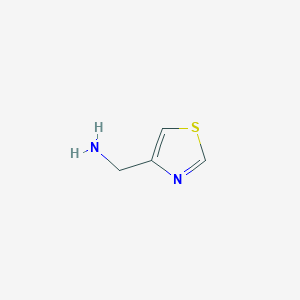
(p-Nitrophenyl)phosphonic acid
Vue d'ensemble
Description
“(p-Nitrophenyl)phosphonic acid” also known as “4-nitrophenylphosphonic acid” is a chemical compound with the molecular formula C6H6NO5P . It is also referred to by other names such as “(4-Nitrophenyl)phosphonic acid”, “Phosphonic acid, (4-nitrophenyl)-”, and "(4-NITRO-PHENYL)-PHOSPHONIC ACID" .
Synthesis Analysis
Phosphonic acids can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . The most popular synthetic methods leading to phosphonic acids and their esters are the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .Molecular Structure Analysis
The molecule of phosphonic acid possesses a tetrahedral geometry . The molecular formula of (p-Nitrophenyl)phosphonic acid is C6H6NO5P, with an average mass of 203.089 Da and a monoisotopic mass of 202.998352 Da .Chemical Reactions Analysis
Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .Physical And Chemical Properties Analysis
In its pure form, phosphonic acid exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .Applications De Recherche Scientifique
Photochemical Reactions
(p-Nitrophenyl)methylphosphonic acid demonstrates photochemical C–P bond cleavage in alkaline ethanol solution, forming p-nitrotoluene, orthophosphate, and ethyl phosphate. This indicates its potential use in photochemical reactions (Okamoto, Iwamoto & Takamuku, 1984).
Functionalization and Supramolecular Properties
Phosphonic acids, due to their structural similarity to phosphate moieties, are employed in various applications such as designing supramolecular materials, functionalization of surfaces, and medical imaging. This broad scope includes chemistry, biology, and physics, making phosphonic acids crucial in many research projects (Sevrain, Berchel, Couthon & Jaffrès, 2017).
Enzymatic Hydrolysis
4-Nitrophenyl and 2-napthyl monoesters of phenylphosphonic acid can be hydrolyzed by specific enzymes, indicating their potential role in enzymatic studies and applications (Kelly, Dardinger & Butler, 1975).
Transesterification Processes
p-Nitrophenyl (PNP) phosphonates are efficiently mediated by 1,8-diazabicyclo[5.4.0]undecene (DBU) in transesterification reactions with alcohols, phenols, and amines. This process leads to the formation of monoalkyl/aryl mono-PNP phosphonates and phosphonic acids, indicating applications in organic synthesis and catalysis (Tawfik, Eshhar, Bentolila & Green, 1993).
Bonding in Hybrid Materials
17O-enriched phenylphosphonic acid has been used to study the bonding mode of phosphonate coupling molecules in titanium oxo-alkoxo-phosphonates and titania-based hybrid materials. This suggests its use in materials science for understanding and developing new hybrid materials (Lafond, Gervais, Maquet, Prochnow, Babonneau & Mutin, 2003).
Safety And Hazards
Orientations Futures
Phosphonic acids and their derivatives are employed across a range of industries. They are widely used in various industries such as water treatment, where they serve as chelating agents and scale inhibitors, helping to prevent mineral deposits in pipes and machinery . Certain derivatives of phosphonic acid are utilized as herbicides or fungicides, proving very effective in plant protection . Phosphonic acid compounds, particularly those that mimic naturally occurring biomolecules, have found significant use in medicinal chemistry, including antiviral and antibacterial applications . These diverse applications of phosphonic acids have led to ongoing research to explore their further potential uses .
Propriétés
IUPAC Name |
(4-nitrophenyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWCNKVANCTCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176147 | |
| Record name | 4-Nitrophenyl phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(p-Nitrophenyl)phosphonic acid | |
CAS RN |
2175-86-2 | |
| Record name | P-(4-Nitrophenyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2175-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (p-Nitrophenyl)phosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrophenyl phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)


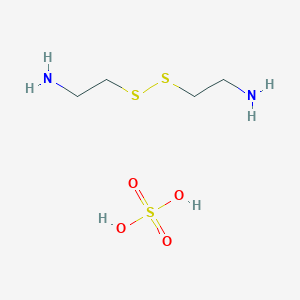
![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
